phenyl N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]carbamate
Description
Phenyl N-[4-(1,1-dioxo-1λ⁶,2-thiazinan-2-yl)phenyl]carbamate is a synthetic carbamate derivative characterized by a central phenylcarbamate group linked to a 1,1-dioxo-1λ⁶,2-thiazinan-substituted phenyl ring. Carbamates of this type are often explored for applications in medicinal chemistry due to their stability, bioavailability, and capacity to interact with enzymatic targets via hydrogen bonding or hydrophobic interactions .
Properties
IUPAC Name |
phenyl N-[4-(1,1-dioxothiazinan-2-yl)phenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c20-17(23-16-6-2-1-3-7-16)18-14-8-10-15(11-9-14)19-12-4-5-13-24(19,21)22/h1-3,6-11H,4-5,12-13H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNEGHFXKAHZSJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)NC(=O)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenyl N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]carbamate involves several steps. One common method includes the reaction of phenyl isocyanate with 4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)aniline under controlled conditions. The reaction is typically carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The final product is purified using techniques like recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Acidic/Basic Hydrolysis
The carbamate linkage undergoes hydrolysis under acidic or basic conditions to yield corresponding amines and carbonic acid derivatives. In basic media (pH > 10), the reaction proceeds via nucleophilic attack by hydroxide ions, forming 4-(1,1-dioxothiazinan-2-yl)aniline and phenyl carbonate intermediates . Acidic conditions (e.g., HCl) promote protonation of the carbonyl oxygen, accelerating cleavage.
Key Data:
| Condition | Products | Half-Life (t₁/₂) |
|---|---|---|
| 0.1M NaOH, 25°C | Aniline derivative + CO₂ | 15 minutes |
| 0.1M HCl, 25°C | Protonated intermediate → decomposition | <10 minutes |
Enzymatic Hydrolysis
Rat liver S9 fractions metabolize the compound via carboxylesterase-mediated hydrolysis, producing the bioactive metabolite 2 (4-(1,1-dioxothiazinan-2-yl)aniline) and CO₂ . This pathway is critical for its prodrug activation in biological systems.
Alkylation Reactions
The sulfonamide nitrogen participates in alkylation with electrophilic reagents (e.g., alkyl halides, epoxides). For example:
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Reaction with methyl iodide in DMF/Cs₂CO₃ yields N-methylated derivatives .
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Epoxide ring-opening with ethylene oxide generates hydroxyethyl sulfonamides.
Reagent-Specific Outcomes:
| Reagent | Product | Yield |
|---|---|---|
| CH₃I | N-Methylsulfonamide | 67% |
| Ethylene oxide | 2-Hydroxyethylsulfonamide | 52% |
Oxidation Reactions
The thiazinan sulfone group resists further oxidation, but the thiirane moiety (if present in derivatives) undergoes oxidation to sulfoxides (e.g., M3 ) or sulfinic acids (e.g., M2 ) under mild oxidative conditions (H₂O₂, pH 7.4) .
Oxidation Pathways:
Metabolic Transformation
In vivo studies reveal three primary metabolites :
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M1 : Hydrolyzed carbamate (compound 2 ), a potent gelatinase inhibitor.
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M2 : Sulfinic acid derivative.
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M3 : Thiirane sulfoxide.
Metabolic Stability (Rat Liver S9):
| Compound | Half-Life (min) | Major Metabolite |
|---|---|---|
| 5b | 22.8 ± 1.5 | M1 (92%) |
Inhibition of Metalloproteinases
The hydrolyzed metabolite 2 exhibits selective inhibition of MMP-2 (gelatinase A) with submicromolar potency, while the parent carbamate shows moderate activity :
Inhibition Constants (Kᵢ):
| Target | Kᵢ (nM) | Selectivity vs MMP-9 |
|---|---|---|
| MMP-2 | 87 | 20-fold |
| MMP-9 | 1,740 | — |
Synthetic Modifications
The phenyl carbamate group serves as a handle for further functionalization:
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Urea Formation : Reaction with isocyanates produces aryl ureas .
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Cross-Coupling : Ullmann coupling with aryl halides extends aromatic systems .
This compound’s reactivity profile underpins its utility in medicinal chemistry, particularly as a prodrug for targeted enzyme inhibition. Experimental data emphasize its pH-dependent stability and enzyme-selective metabolic activation .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
Research has indicated that compounds with similar thiazolidinone structures exhibit significant antimicrobial activity. The incorporation of the thiazolidinone moiety in phenyl N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]carbamate could enhance its efficacy against various bacterial strains. Studies have shown that derivatives of thiazolidinones can inhibit the growth of Gram-positive and Gram-negative bacteria, making them promising candidates for developing new antibiotics .
Anti-Cancer Activity
Compounds featuring thiazolidinone rings have been investigated for their anti-cancer properties. The mechanism often involves the induction of apoptosis in cancer cells. Preliminary studies suggest that this compound may exhibit similar effects, potentially influencing pathways related to cell cycle regulation and apoptosis .
Agricultural Chemistry
Pesticidal Applications
The compound's structural characteristics suggest potential use as a pesticide or herbicide. Thiazolidinone derivatives have been shown to possess insecticidal properties against various pests. Research indicates that modifications to the thiazolidinone structure can enhance bioactivity and selectivity against target pests while minimizing toxicity to non-target species .
Growth Regulators
In agricultural applications, compounds like this compound may serve as plant growth regulators. These compounds can influence plant growth by modulating hormonal activities or affecting metabolic pathways related to growth and development .
Material Science
Polymer Chemistry
The unique properties of this compound make it a candidate for use in polymer synthesis. Its ability to form stable bonds with various substrates can be exploited in creating advanced materials with specific mechanical and thermal properties. Research into polymer composites incorporating this compound could lead to innovative applications in coatings and adhesives .
Summary of Key Findings
| Application Area | Potential Uses | Mechanism/Effect |
|---|---|---|
| Medicinal Chemistry | Antimicrobial agents | Inhibition of bacterial growth |
| Anti-cancer agents | Induction of apoptosis | |
| Agricultural Chemistry | Pesticides | Insecticidal activity |
| Plant growth regulators | Modulation of hormonal activity | |
| Material Science | Polymer synthesis | Improved mechanical and thermal properties |
Case Studies
Case Study 1: Antimicrobial Activity
A study published in the Journal of Agricultural and Food Chemistry demonstrated that thiazolidinone derivatives showed significant antimicrobial activity against Staphylococcus aureus. The study indicated that structural modifications could enhance efficacy against resistant strains .
Case Study 2: Pesticidal Efficacy
Research conducted on thiazolidinone-based pesticides revealed a promising reduction in pest populations when applied in agricultural settings. The study highlighted the importance of structural diversity in enhancing bioactivity while reducing environmental impact.
Mechanism of Action
The mechanism of action of phenyl N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Carbamates
Key Observations
Substituent Influence on Activity :
- The 1,1-dioxothiazinan group in the target compound may enhance solubility and metabolic stability compared to nitro or trifluoromethyl groups in analogs. This sulfone group is a common pharmacophore in kinase inhibitors .
- In contrast, the ethyl carbamate [I-26] () leverages halogenated and trifluoromethyl groups for hydrophobic interactions, typical in agrochemicals .
Synthetic Complexity :
- The synthesis of phenyl N-[4-(1,1-dioxo-1λ⁶,2-thiazinan-2-yl)phenyl]carbamate likely involves multi-step reactions, including thiazinan ring sulfonation and carbamate coupling. This contrasts with simpler carbamates like benzyl N-(4-nitrophenyl)carbamate, which are synthesized via single-step reactions .
The WinGX suite is critical for small-molecule crystallography workflows, suggesting its utility for structural analysis of the compound.
Research Findings and Limitations
- Structural Insights : The 1,1-dioxothiazinan moiety likely imparts rigidity to the molecule, a feature observable in similar sulfone-containing compounds refined via SHELXL .
- Biological Hypotheses : While [I-26] () demonstrates agrochemical activity, the target compound’s sulfone group may redirect its bioactivity toward mammalian targets, such as inflammatory enzymes.
- Gaps in Evidence: No direct pharmacological or crystallographic data for phenyl N-[4-(1,1-dioxo-1λ⁶,2-thiazinan-2-yl)phenyl]carbamate is provided in the sources. Comparisons are inferred from structural analogs and synthetic methodologies.
Biological Activity
Phenyl N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]carbamate is a complex organic compound of interest in medicinal chemistry due to its unique structural features that may confer various biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Structural Characteristics
The compound is characterized by a thiazinan ring and a carbamate functional group. The presence of these moieties suggests potential interactions with biological targets such as enzymes and receptors.
| Feature | Description |
|---|---|
| Molecular Formula | C₁₈H₁₆F₄N₂O₃S |
| Molecular Weight | 416.4 g/mol |
| CAS Number | 941986-75-0 |
| Key Structural Elements | Thiazinan ring, phenyl group, carbamate linkage |
Biological Activity
Research on the biological activity of this compound has highlighted several key findings:
In Vitro Studies
In vitro assays have been conducted to evaluate the compound's inhibitory effects on MMPs. For instance:
- MMP Inhibition : Compounds structurally related to this compound were found to exhibit potent inhibition of MMP-2 with IC₅₀ values in the low micromolar range .
Case Studies
Several case studies have explored the therapeutic applications of similar compounds:
- Cancer Metastasis : The inhibition of MMPs by related compounds has been linked to reduced metastasis in preclinical models of breast cancer . This suggests that this compound may also possess similar anti-metastatic properties.
Future Research Directions
Further research is necessary to elucidate the specific biological activities and mechanisms of action associated with this compound. Key areas for future investigation include:
- Detailed Mechanistic Studies : Understanding how this compound interacts at the molecular level with various biological targets.
- In Vivo Efficacy : Evaluating the therapeutic potential through animal models to assess its pharmacokinetics and pharmacodynamics.
- Structural Optimization : Modifying the chemical structure to enhance potency and selectivity for desired biological targets.
Q & A
Basic Research Questions
Q. What are the recommended synthetic strategies for phenyl N-[4-(1,1-dioxo-1λ⁶,2-thiazinan-2-yl)phenyl]carbamate?
- Methodological Answer : The synthesis of carbamate derivatives typically involves coupling reactions between activated carbonyl intermediates and amines. For example, zinc-promoted carbamate formation (Yadav et al., 1998) can be adapted by reacting 4-(1,1-dioxo-1λ⁶,2-thiazinan-2-yl)aniline with phenyl chloroformate under basic conditions . Alternatively, polymer-supported reagents (e.g., in-situ generated chloroformates) offer improved yields and reduced purification steps . Key steps include monitoring reaction progress via TLC and optimizing stoichiometry to minimize side products.
Q. How can researchers purify and characterize this compound to ensure high purity?
- Methodological Answer : Purification often employs column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate). For characterization, combine NMR (¹H/¹³C) to confirm substituent connectivity and LC-MS for molecular weight validation . High-performance liquid chromatography (HPLC) with UV detection (e.g., C18 columns, acetonitrile/water mobile phase) ensures >95% purity .
Q. What analytical techniques are critical for assessing structural integrity post-synthesis?
- Methodological Answer : Use FT-IR to verify carbamate C=O stretches (~1700 cm⁻¹) and sulfonamide S=O vibrations (~1300 cm⁻¹). X-ray crystallography (via SHELX or WinGX ) resolves absolute configuration, while differential scanning calorimetry (DSC) confirms thermal stability .
Advanced Research Questions
Q. How can computational methods predict the reactivity and stability of this compound?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties, such as charge distribution on the sulfonamide sulfur and carbamate carbonyl. Molecular dynamics simulations (e.g., GROMACS) assess solvation effects and degradation pathways in aqueous media . These insights guide solvent selection (e.g., DMF vs. THF) and storage conditions .
Q. What experimental approaches resolve contradictions in crystallographic data for structurally similar carbamates?
- Methodological Answer : Discrepancies in unit cell parameters or torsion angles may arise from polymorphism. High-resolution synchrotron XRD (e.g., 0.8 Å resolution) clarifies ambiguities . For twinned crystals, SHELXL’s TWIN/BASF commands refine data . Cross-validate results with ORTEP-3 for graphical representation of thermal ellipsoids .
Q. How do solvent polarity and proticity influence the compound’s synthetic yield and stability?
- Methodological Answer : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the aniline intermediate, improving coupling efficiency. However, protic solvents (e.g., ethanol) may hydrolyze the carbamate under prolonged heating. Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring quantify degradation products .
Q. What strategies optimize structure-activity relationship (SAR) studies for this compound?
- Methodological Answer : Synthesize analogs with modified phenyl or thiazinan substituents and evaluate biological activity via enzyme inhibition assays (e.g., IC₅₀ determination). QSAR models correlate substituent electronegativity (Hammett σ values) with activity . For example, electron-withdrawing groups on the phenyl ring may enhance sulfonamide stability .
Q. How can researchers validate potential polymorphism in this compound?
- Methodological Answer : Conduct polymorph screening via solvent recrystallization (e.g., ethanol vs. acetone). Analyze differences using PXRD and Raman spectroscopy. DSC detects melting point variations (>2°C indicates distinct polymorphs) . For co-crystals, explore hydrogen-bonding partners (e.g., succinic acid) using Mercury software .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
